molecular formula C14H22N2O4S B2450883 N-(2-(N-(tert-butyl)sulfamoyl)ethyl)-3-methoxybenzamide CAS No. 899979-29-4

N-(2-(N-(tert-butyl)sulfamoyl)ethyl)-3-methoxybenzamide

Cat. No. B2450883
CAS RN: 899979-29-4
M. Wt: 314.4
InChI Key: RMQPYVGRDRYDSZ-UHFFFAOYSA-N
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Description

“N-(2-(N-(tert-butyl)sulfamoyl)ethyl)-3-methoxybenzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The tert-butyl group and the sulfamoyl group are also common in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide and sulfamoyl groups would likely contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The amide and sulfonamide groups could potentially undergo various reactions such as hydrolysis, reduction, and substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For example, the presence of polar functional groups could make it soluble in polar solvents .

Scientific Research Applications

Environmental Impact and Removal Techniques

  • Parabens, including related compounds, are used as preservatives in various products and have been detected in aquatic environments, raising concerns about their fate and effects in these settings (Haman, Dauchy, Rosin, & Munoz, 2015). These compounds, due to their widespread use, have led to continuous introduction into the environment, necessitating a review of their occurrence, fate, and behavior in aquatic environments.

  • Sulfamethoxazole, a related sulfonamide, highlights the challenges in removing such compounds from water through adsorption and other cleaner techniques (Prasannamedha & Kumar, 2020). This review underscores the importance of developing sustainable technologies for the removal of persistent organic pollutants.

Biodegradation and Environmental Fate

  • Biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been reviewed, offering insights into the microbial degradation pathways of related ether compounds (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020). Understanding these pathways is crucial for assessing the environmental impact of such chemicals and their removal from contaminated sites.

Toxicological Effects and Human Health Concerns

  • The toxicological effects of sunscreens, including compounds like ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane, on marine biota and humans have been reviewed (da Silva, Santos, Castro, & Rodrigues, 2021). This review emphasizes the need for safer sunscreen formulations to protect marine ecosystems and human health.

Environmental Safety and Regulation

  • A comprehensive review of the environmental safety of major surfactant classes in North America covers the fate, toxicity, and regulation of surfactants and related compounds (Cowan-Ellsberry, Belanger, Dorn, Dyer, McAvoy, Sanderson, Versteeg, Ferrer, & Stanton, 2014). This paper provides a critical examination of the environmental impact of surfactants, including those related to N-(2-(N-(tert-butyl)sulfamoyl)ethyl)-3-methoxybenzamide, offering insights into their safe use and disposal.

Future Directions

The future research directions could involve studying the properties and potential applications of this compound. This could include exploring its use in pharmaceuticals, materials science, or other fields .

Mechanism of Action

Target of Action

It is often used as a reagent in organic synthesis , suggesting that its targets could be a wide range of organic compounds.

Mode of Action

N-[2-(tert-butylsulfamoyl)ethyl]-3-methoxybenzamide interacts with its targets through chemical reactions. It is commonly used as a protecting group for heterocyclic and aromatic compounds . The compound can be added to the target molecule to protect a particular functional group from unwanted reactions. Once the desired reactions have taken place, the protecting group can be removed .

Result of Action

The molecular and cellular effects of N-[2-(tert-butylsulfamoyl)ethyl]-3-methoxybenzamide’s action depend on the specific reactions it is involved in. As a protecting group, it can prevent certain functional groups in a molecule from reacting, allowing for selective reactions to occur elsewhere in the molecule .

Action Environment

The action, efficacy, and stability of N-[2-(tert-butylsulfamoyl)ethyl]-3-methoxybenzamide can be influenced by various environmental factors. For instance, its stability can be affected by temperature, with potential decomposition occurring under high temperatures or strong acidic or basic conditions . Its solubility varies depending on the solvent, being more soluble in common organic solvents like methanol and ethanol, and less soluble in water .

properties

IUPAC Name

N-[2-(tert-butylsulfamoyl)ethyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-14(2,3)16-21(18,19)9-8-15-13(17)11-6-5-7-12(10-11)20-4/h5-7,10,16H,8-9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQPYVGRDRYDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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